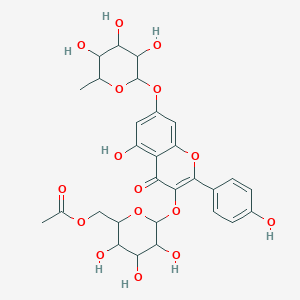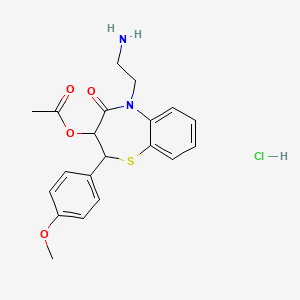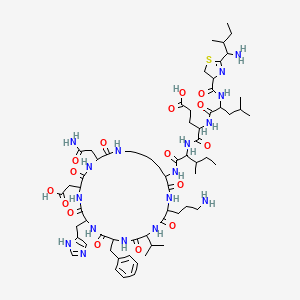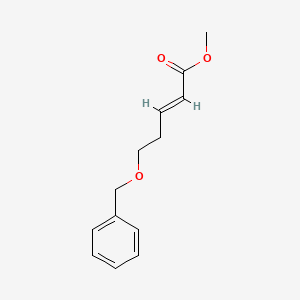![molecular formula C18H24N2O12 B12290281 Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12290281.png)
Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Hidroxi-5-[(2-hidroxiacil)amino]-2-(4-nitrofenoxi)-6-(1,2,3-trihidroxipropil)oxano-2-carboxilato de metilo es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos funcionales como hidroxilo, nitro y carboxilato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Hidroxi-5-[(2-hidroxiacil)amino]-2-(4-nitrofenoxi)-6-(1,2,3-trihidroxipropil)oxano-2-carboxilato de metilo típicamente involucra múltiples pasosLos reactivos comunes utilizados en estas reacciones incluyen ácido metanosulfónico, clorhidrato de fenilhidrazina y metanol bajo condiciones de reflujo .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas de síntesis automatizados puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-Hidroxi-5-[(2-hidroxiacil)amino]-2-(4-nitrofenoxi)-6-(1,2,3-trihidroxipropil)oxano-2-carboxilato de metilo sufre varios tipos de reacciones químicas que incluyen:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar cetonas o aldehídos.
Reducción: El grupo nitro puede reducirse a un grupo amina.
Sustitución: Los grupos hidroxilo pueden sustituirse por otros grupos funcionales como halógenos o grupos alquilo.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el gas hidrógeno con un catalizador de paladio y agentes halogenantes como el cloruro de tionilo. Las condiciones de reacción típicamente implican temperaturas y presiones controladas para asegurar las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo puede producir cetonas, mientras que la reducción del grupo nitro puede producir aminas.
Aplicaciones Científicas De Investigación
El 4-Hidroxi-5-[(2-hidroxiacil)amino]-2-(4-nitrofenoxi)-6-(1,2,3-trihidroxipropil)oxano-2-carboxilato de metilo tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas como las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 4-Hidroxi-5-[(2-hidroxiacil)amino]-2-(4-nitrofenoxi)-6-(1,2,3-trihidroxipropil)oxano-2-carboxilato de metilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y llevando a diversos efectos biológicos. Los objetivos moleculares y las vías exactas involucrados dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de oxano con grupos funcionales como hidroxilo, nitro y carboxilato. Algunos ejemplos incluyen:
- 4-Hidroxi-2-(4-nitrofenoxi)oxano-2-carboxilato de metilo
- 5-[(2-hidroxiacil)amino]-2-(4-nitrofenoxi)oxano-2-carboxilato de metilo
Singularidad
El 4-Hidroxi-5-[(2-hidroxiacil)amino]-2-(4-nitrofenoxi)-6-(1,2,3-trihidroxipropil)oxano-2-carboxilato de metilo es único debido a su combinación específica de grupos funcionales y su disposición espacial. Esta estructura única contribuye a sus propiedades químicas y biológicas distintivas, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C18H24N2O12 |
|---|---|
Peso molecular |
460.4 g/mol |
Nombre IUPAC |
methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C18H24N2O12/c1-30-17(27)18(31-10-4-2-9(3-5-10)20(28)29)6-11(23)14(19-13(25)8-22)16(32-18)15(26)12(24)7-21/h2-5,11-12,14-16,21-24,26H,6-8H2,1H3,(H,19,25) |
Clave InChI |
UYMDUGWMVDDTFR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CC(C(C(O1)C(C(CO)O)O)NC(=O)CO)O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(6-Methyl-4-oxo-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-3a-yl) benzoate](/img/structure/B12290221.png)
![4-Morpholinehexanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-](/img/structure/B12290225.png)


![dimethyl 2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B12290242.png)
![3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione](/img/structure/B12290244.png)

![N-[N,O-Isopropylidene-(2R)-hydroxy indan-(1S)-YL]-(2R)-benzyl-(4S,5)-epoxy pentanamide](/img/structure/B12290263.png)

![7-(Bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12290278.png)
![10,13-Dimethyl-17-[1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12290292.png)
